tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the pyrrolidine ring.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-[(2-chlorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
- tert-butyl (2R)-2-[(2-bromophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C16H18FNO4 |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |
InChI Key |
WNPIFLVSKAAWBV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C(=O)CC1=O)CC2=CC=CC=C2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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